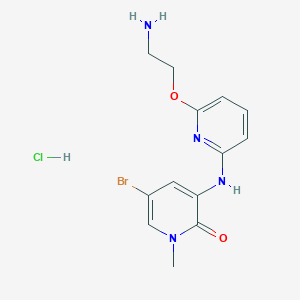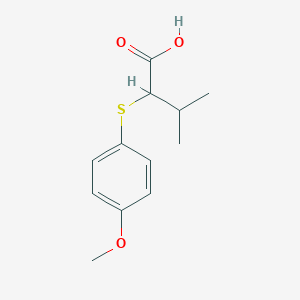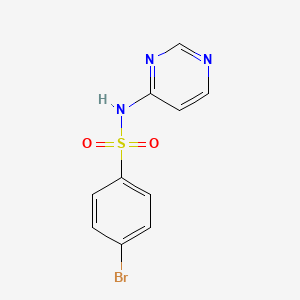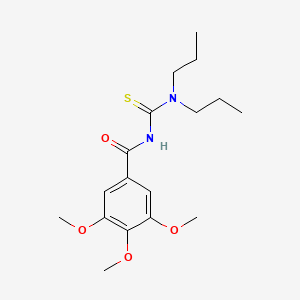
methyl 4-(propan-2-yl)-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(propan-2-yl)-1H-pyrrole-3-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound features a methyl ester group at the third position and an isopropyl group at the fourth position of the pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(propan-2-yl)-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with ammonia or primary amines. For this compound, the starting materials could include a 1,4-dicarbonyl compound with an isopropyl substituent and a methyl ester group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Paal-Knorr synthesis, utilizing catalysts and specific reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically at the nitrogen atom or the methyl ester group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol. Sodium borohydride and lithium aluminum hydride are common reducing agents.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom. Halogenation and nitration are typical examples.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Bromine in acetic acid for halogenation, concentrated nitric acid for nitration.
Major Products:
Oxidation: Formation of N-oxide derivatives or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated pyrrole derivatives.
Applications De Recherche Scientifique
Methyl 4-(propan-2-yl)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to bioactive pyrrole derivatives.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of methyl 4-(propan-2-yl)-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the isopropyl and methyl ester groups can influence its binding affinity and selectivity. The compound may also participate in redox reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Methyl 4-(methyl)-1H-pyrrole-3-carboxylate: Similar structure but with a methyl group instead of an isopropyl group.
Ethyl 4-(propan-2-yl)-1H-pyrrole-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
4-(Propan-2-yl)-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester group.
Uniqueness: Methyl 4-(propan-2-yl)-1H-pyrrole-3-carboxylate is unique due to the combination of its isopropyl and methyl ester groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
methyl 4-propan-2-yl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-6(2)7-4-10-5-8(7)9(11)12-3/h4-6,10H,1-3H3 |
Clé InChI |
WFRZLYFOLGQHON-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CNC=C1C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Bromo-2-fluoro-1-[(4-fluorophenyl)sulfonyl]benzene](/img/structure/B8332680.png)

![4-(4-1H-[1,2,3]triazol-4-yl-butyl)-phenol](/img/structure/B8332685.png)






